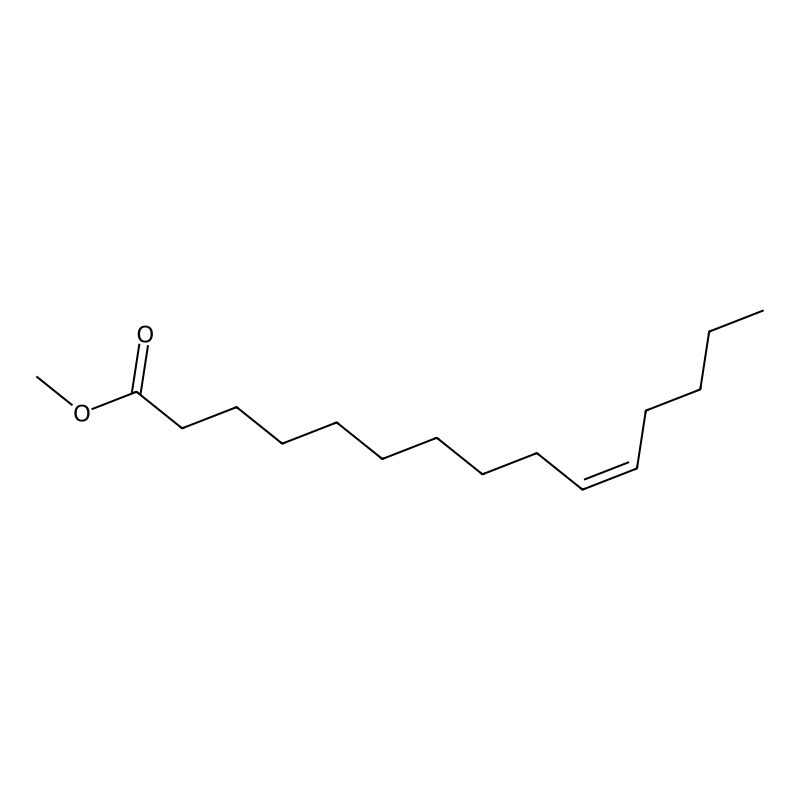(Z)-10-Pentadecenoic acid methyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Biomarker for Lipid Metabolism Studies
(Z)-10-Pentadecenoic acid methyl ester can serve as a biomarker for investigating lipid metabolism. Due to its specific structure, it can be measured in biological samples like blood or tissues to assess fatty acid synthesis and degradation pathways. Researchers use this information to understand how the body processes fats and identify potential disruptions in these processes ().
Cellular Signaling Research
(Z)-10-Pentadecenoic acid methyl ester may play a role in cellular signaling. Studies suggest it can interact with specific receptors on cell surfaces, potentially influencing various cellular responses. Further research is needed to elucidate the exact mechanisms and potential implications for human health ().
Reference Standard in Analytical Chemistry
(Z)-10-Pentadecenoic acid methyl ester is a methyl ester derived from the fatty acid 10-pentadecenoic acid, characterized by its unique cis double bond at the 10th carbon position. Its chemical formula is C₁₆H₃₀O₂, and it has a molecular weight of approximately 254.4 g/mol. This compound is primarily utilized in research settings, particularly in studies involving fatty acid quantification and lipid analysis. It is soluble in organic solvents such as chloroform, ether, and hexane, making it versatile for various laboratory applications .
- Potential signaling molecule: Some studies suggest that specific unsaturated fatty acids can act as signaling molecules in cells, influencing various processes. (Z)-10-Pentadecenoic acid methyl ester might have a similar role, but more research is needed.
- Substrate for enzymes: The ester bond could be a substrate for specific enzymes involved in fat metabolism within cells.
- They are generally considered to have low to moderate toxicity.
- They may be flammable and require handling with appropriate precautions.
- They can be irritants to skin and eyes.
Always consult safety data sheets (SDS) for specific handling procedures when working with unknown compounds.
Limitations and Future Research
Research on (Z)-10-Pentadecenoic acid methyl ester is limited. More studies are needed to understand its:
- Biological functions: Its potential role in cellular processes or signaling pathways needs investigation.
- Physicochemical properties: Experimental determination of melting point, boiling point, and solubility would be valuable.
- Commercial applications: Potential uses in food science, cosmetics, or other industries could be explored.
- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, which can be used to produce biodiesel or other fatty acid derivatives.
- Hydrogenation: The unsaturated bond can be hydrogenated to yield saturated fatty acids or their esters.
- Oxidation: The double bond can undergo oxidation to form hydroperoxides or aldehydes, depending on the conditions .
Research indicates that (Z)-10-Pentadecenoic acid methyl ester exhibits various biological activities:
- Antimicrobial Properties: Some studies suggest that it possesses antimicrobial effects, potentially useful in food preservation and pharmaceutical applications.
- Anti-inflammatory Effects: It may play a role in modulating inflammatory responses, although further research is needed to elucidate its mechanisms.
- Nutritional Value: As a fatty acid methyl ester, it contributes to the nutritional profile of certain foods and may influence lipid metabolism .
The synthesis of (Z)-10-Pentadecenoic acid methyl ester typically involves:
- Esterification: The direct reaction of 10-pentadecenoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.
- Fatty Acid Extraction: Isolation from natural sources such as specific plant oils or animal fats followed by purification processes like distillation or chromatography.
- Chemical Modification: Starting from other fatty acids through various synthetic pathways that introduce the double bond at the appropriate position .
(Z)-10-Pentadecenoic acid methyl ester has several applications:
- Research Standard: Used as a standard for quantifying pentadecenoic acid levels in biological samples like vernix caseosa.
- Food Industry: Potentially utilized in flavoring or as a food additive due to its fatty acid profile.
- Cosmetic Formulations: Incorporated into products for its emollient properties and potential skin benefits .
Studies focusing on (Z)-10-Pentadecenoic acid methyl ester often explore its interactions with various biological systems:
- Lipid Metabolism: Investigations into how this compound influences lipid profiles and metabolic pathways in cells.
- Cell Culture Studies: Evaluating its effects on cell viability and proliferation, particularly in cancer research.
- Synergistic Effects: Research into how it interacts with other compounds to enhance or inhibit biological activities .
Several compounds share structural similarities with (Z)-10-Pentadecenoic acid methyl ester. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 9-Pentadecenoic Acid Methyl Ester | 90176-51-5 | Double bond at the 9th position |
| 11-Pentadecenoic Acid Methyl Ester | 90176-53-7 | Double bond at the 11th position |
| Oleic Acid Methyl Ester | 112-80-1 | Commonly found in olive oil; monounsaturated fat |
| Palmitoleic Acid Methyl Ester | 373-49-9 | Contains a double bond at the 9th carbon |
Uniqueness of (Z)-10-Pentadecenoic Acid Methyl Ester
(Z)-10-Pentadecenoic acid methyl ester is unique due to its specific location of unsaturation, which can influence its biological activity and physical properties differently than other similar compounds. Its distinct structure allows for specific interactions within biological systems that may not be replicated by other fatty acids or their esters .
This compound serves as an important research tool and holds potential for various applications across multiple industries. Further studies are warranted to fully explore its capabilities and interactions within biological contexts.
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
GHS Hazard Statements
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]








